2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride
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Overview
Description
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a derivative of isoindoline, a bicyclic structure that contains a nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Scientific Research Applications
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is the MT2 receptor , a subtype of the melatonin receptor . This receptor plays a crucial role in maintaining circadian rhythms and sleep-wake cycles.
Mode of Action
The compound exhibits high binding affinity for the MT2 receptor . It behaves as an MT2 antagonist , meaning it blocks the action of melatonin at this receptor . This can lead to changes in the regulation of sleep-wake cycles and other circadian rhythms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride typically involves the reaction of isoindoline derivatives with ethylene oxide or similar reagents. One common method includes the following steps:
Starting Material: Isoindoline is used as the starting material.
Reaction with Ethylene Oxide: Isoindoline reacts with ethylene oxide in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Formation of Intermediate: The reaction forms an intermediate compound, which is then hydrolyzed to produce 2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces amine derivatives.
Substitution: Produces various substituted isoindoline derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dihydro-1H-isoindol-1-yl)ethan-1-ol
- 2-(1,3-dihydro-2H-isoindol-2-yl)methylmelatonin
- 1,4-Benzodioxin, 2,3-dihydro-
Uniqueness
2-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c12-6-5-11-7-9-3-1-2-4-10(9)8-11;/h1-4,12H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURWJZPEGLDGTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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